(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride
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Overview
Description
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a phenylsulphonyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride typically involves multiple steps. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The phenylsulphonyl group can be reduced to form thiols or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the phenylsulphonyl group may produce thiols.
Scientific Research Applications
(E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenylsulphonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino- and sulphonyl-substituted alkenes and their derivatives. Examples include:
- (E)-3-Amino-5-methyl-1-hexene
- (E)-3-Amino-1-(phenylsulphonyl)hex-1-ene
- (E)-3-Amino-5-methyl-1-(phenylsulphonyl)pent-1-ene
Uniqueness
What sets (E)-(3S)-3-Amino-5-methyl-1-(phenylsulphonyl)hex-1-ene hydrochloride apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
(E,3R)-1-(benzenesulfonyl)-5-methylhex-1-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11(2)10-12(14)8-9-17(15,16)13-6-4-3-5-7-13;/h3-9,11-12H,10,14H2,1-2H3;1H/b9-8+;/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAPJUDUXIQZLD-APNCBEBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](/C=C/S(=O)(=O)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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